![molecular formula C19H23ClN2O4S2 B2760102 1-(4-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946249-79-2](/img/structure/B2760102.png)
1-(4-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Chemical Structure and Bonding
- The structural analysis of sulfonamide derivatives has revealed specific conformational properties related to the positioning of the N—H bond and its implications for biological activity. These findings shed light on how molecular configuration can impact the efficacy of sulfonamide compounds in biological systems (Gowda, Foro, & Fuess, 2007).
Reaction Mechanisms
- Research into the reaction mechanisms of sulfonamide derivatives has uncovered their potential as intermediates in the synthesis of complex organic compounds, highlighting their versatility and importance in medicinal chemistry and drug development (Hoshino, Suzuki, & Ogasawara, 2001).
Enzyme Inhibition
- Sulfonamide compounds have been identified as potent inhibitors of specific enzymes, such as methionine aminopeptidase, revealing their potential therapeutic applications in targeting enzyme-related diseases (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Molecular Docking and Drug Design
- Molecular docking studies have demonstrated the potential of sulfonamide derivatives in drug design, specifically as cyclooxygenase-2 inhibitors. This underscores the importance of sulfonamides in developing new therapeutic agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-7-10-18(13-19(16)22)21-27(23,24)14-15-5-8-17(20)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIGHTSSMWXCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide |
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